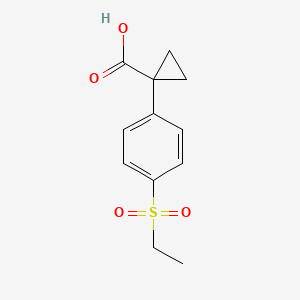
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is an organic compound with the molecular formula C9H3BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and a trifluoropropynyl group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties can impart desirable characteristics such as increased chemical resistance and thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzene and 3,3,3-trifluoropropyne.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A palladium catalyst is often used to facilitate the coupling reaction between the aryl halide and the alkyne.
Procedure: The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours. After completion, the product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydro derivatives.
Coupling Reactions: The trifluoropropynyl group can engage in coupling reactions with various electrophiles, leading to the formation of complex molecular architectures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation with potassium permanganate would produce a quinone derivative.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and trifluoropropynyl) can influence the reactivity and selectivity of the compound. These groups can stabilize transition states and intermediates, facilitating various transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3,3,3-trifluoro-1-propene: Another fluorinated compound with similar reactivity.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Shares the trifluoropropyl group but differs in halogen substitution.
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene: The compound itself, used as a reference for comparison.
Uniqueness
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is unique due to the combination of bromine, fluorine, and trifluoropropynyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.
Propiedades
IUPAC Name |
4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF4/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGAOJFBKANJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C#CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)


![N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)






![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)
![5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2514715.png)
![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)
